molecular formula C19H15Cl2N5O3S2 B1224999 ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate

ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate

Cat. No.: B1224999
M. Wt: 496.4 g/mol
InChI Key: NIAUUAXMPNTHHO-UHFFFAOYSA-N
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Description

ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes a triazole ring, a thiophene ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate typically involves multiple steps, including the formation of the triazole ring, the thiophene ring, and the cyano group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiophene derivatives with comparable structures and functional groups. Examples include:

  • 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-thiol
  • 3-methyl-2-thiophenecarboxylic acid derivatives

Uniqueness

What sets ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15Cl2N5O3S2

Molecular Weight

496.4 g/mol

IUPAC Name

ethyl 4-cyano-5-[[2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C19H15Cl2N5O3S2/c1-3-29-18(28)15-9(2)12(7-22)17(31-15)23-14(27)8-30-19-24-16(25-26-19)11-5-4-10(20)6-13(11)21/h4-6H,3,8H2,1-2H3,(H,23,27)(H,24,25,26)

InChI Key

NIAUUAXMPNTHHO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-cyano-5-(2-{[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2-carboxylate

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